2-ethoxy-N-(thiophen-3-ylmethyl)acetamide
Description
2-Ethoxy-N-(thiophen-3-ylmethyl)acetamide is a synthetic acetamide derivative featuring a thiophene ring substituted at the 3-position with a methyl group linked to the acetamide nitrogen. The ethoxy group (–OCH₂CH₃) at the 2-position of the acetamide backbone distinguishes it from related compounds. This structural motif is significant in medicinal chemistry due to the thiophene ring’s electron-rich nature and the acetamide group’s role in hydrogen bonding, which can enhance binding to biological targets . The compound is synthesized via carbodiimide-mediated coupling reactions, such as those employing EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous dichloromethane under nitrogen . Purity is typically confirmed using reverse-phase HPLC and LCMS (>95% purity), with structural validation via ¹H/¹³C NMR spectroscopy .
Properties
IUPAC Name |
2-ethoxy-N-(thiophen-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-2-12-6-9(11)10-5-8-3-4-13-7-8/h3-4,7H,2,5-6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNVUFFQZHJZRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1=CSC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(thiophen-3-ylmethyl)acetamide typically involves the reaction of ethyl acetate with thiophen-3-ylmethylamine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(thiophen-3-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted acetamides.
Scientific Research Applications
2-ethoxy-N-(thiophen-3-ylmethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(thiophen-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The thiophene ring in the compound can interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Acetamide Derivatives
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The ethoxy group in 2-ethoxy-N-(thiophen-3-ylmethyl)acetamide enhances solubility in polar solvents compared to electron-withdrawing substituents like benzotriazolyl or cyano groups, which reduce solubility but improve stability .
- Synthetic Complexity : Compounds with benzotriazolyl or multi-heterocyclic substituents (e.g., pyridinyl) require multi-step syntheses involving Suzuki couplings or reductive amination , whereas simpler derivatives (e.g., bromoacetamides) are synthesized in one step .
Spectroscopic and Analytical Differences
- NMR Shifts : The ethoxy group in 2-ethoxy-N-(thiophen-3-ylmethyl)acetamide generates a characteristic quartet at δ 4.15 ppm (–OCH₂CH₃), absent in analogs like N-(3-acetyl-2-thienyl)-2-bromoacetamide, which shows a singlet for the acetyl group at δ 2.50 ppm .
- IR Spectroscopy: The carbonyl stretch (C=O) in 2-ethoxy-N-(thiophen-3-ylmethyl)acetamide appears at ~1677 cm⁻¹, similar to benzotriazolyl analogs but shifted compared to cyano-substituted derivatives (~1690 cm⁻¹ due to electron withdrawal) .
Crystallographic and Stability Considerations
- Crystal Packing: N-Substituted 2-arylacetamides (e.g., 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) form intermolecular N–H⋯N hydrogen bonds, stabilizing their crystal lattices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
